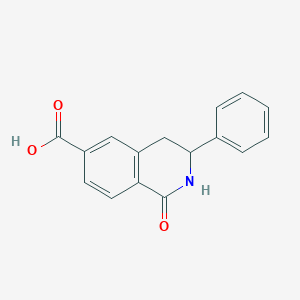
1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . A note on commonly used synthetic strategies for constructing the core scaffold has been discussed . For example, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Chemical Reactions Analysis
The reaction between anhydride 1 and imine 5 was carried out at room temperature, using the same solvent as a reaction media . Another example is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Diversity-Oriented Synthesis and Medicinal Applications
Tetrahydroisoquinoline derivatives, including those related to "1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid," serve as key structural elements in peptide-based drugs and various biologically active compounds. Their synthesis, particularly through diversity-oriented strategies, has been extensively studied to explore their medicinal potential. Approaches such as the Pictet-Spengler reaction, enyne metathesis, and Diels-Alder reaction have been developed to construct these derivatives, highlighting their significance in drug design and synthesis (Kotha, Deodhar, & Khedkar, 2014).
Stereochemical Synthesis Techniques
The stereochemical aspects of synthesizing tetrahydroisoquinoline derivatives from phenylalanine-derived precursors have been explored, demonstrating the ability to achieve high stereoselectivity. Such techniques are vital for the synthesis of alkaloids like corlumine, showcasing the utility of these compounds in creating enantiomerically pure substances, which are crucial for the development of pharmaceuticals (Huber & Seebach, 1987).
Enzymatic Oxidation and Decarboxylation
Research into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids reveals their potential for oxidative decarboxylation, leading to the formation of dihydroisoquinolines. Such reactions underscore the importance of these compounds in synthetic organic chemistry and potential pharmaceutical applications (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
NMDA Receptor Antagonism
Some tetrahydroquinoline derivatives have been synthesized and evaluated for their ability to act as antagonists at the glycine site of the NMDA receptor, demonstrating their potential use in neurological conditions. The structural requirements for this activity have been mapped, illustrating the relevance of these compounds in neuropharmacology (Carling, Leeson, Moseley Am, et al., 1992).
Practical Synthesis for Drug Discovery
The practical synthesis of functionally diverse 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, achieved through methods requiring minimal purification, points to their utility in rapidly generating compounds for drug discovery and development. The synthesis involves innovative steps that allow for the creation of compounds with potential pharmaceutical applications (Quintiliano & Silva, 2012).
properties
IUPAC Name |
1-oxo-3-phenyl-3,4-dihydro-2H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-7-6-11(16(19)20)8-12(13)9-14(17-15)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYCVFJXAQBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)



![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)


![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)